N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]hexanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]HEXANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a nitro group and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]HEXANOHYDRAZIDE typically involves a multi-step process. The key steps include the formation of the tetraazole ring and the subsequent attachment of the nitro group. Common reagents used in these reactions include hydrazine derivatives, nitroalkanes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]HEXANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]HEXANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]HEXANOHYDRAZIDE involves its interaction with specific molecular targets. The nitro group and tetraazole ring play crucial roles in its reactivity, allowing it to interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- Indole derivatives
Uniqueness
N’~1~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]HEXANOHYDRAZIDE is unique due to its combination of a nitro group and a tetraazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17N7O3 |
---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]hexanamide |
InChI |
InChI=1S/C10H17N7O3/c1-3-4-5-6-9(18)12-11-8(2)7-16-14-10(13-15-16)17(19)20/h3-7H2,1-2H3,(H,12,18)/b11-8+ |
InChI Key |
XXMQIVRSBXOZLC-DHZHZOJOSA-N |
Isomeric SMILES |
CCCCCC(=O)N/N=C(\C)/CN1N=C(N=N1)[N+](=O)[O-] |
Canonical SMILES |
CCCCCC(=O)NN=C(C)CN1N=C(N=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.